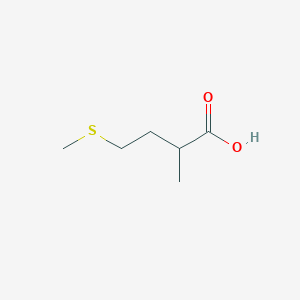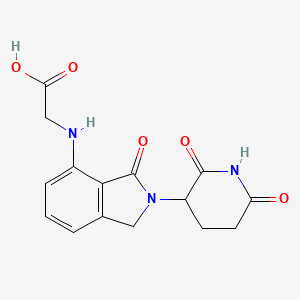
(2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindolin-4-yl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]amino}acetic acid is an organic compound with significant applications in scientific research. This compound is known for its role in the development of targeted protein degradation technologies, particularly in the field of medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]amino}acetic acid involves multiple steps. One common method includes the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in the presence of DMSO and DIEA at 120°C for 30 minutes . Another method involves the use of DMSO, PEG300, Tween 80, and ddH2O to prepare the compound for in vivo applications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including peptide coupling reactions and reductive amination .
化学反应分析
Types of Reactions
2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include DMSO, DIEA, and various carboxyl linkers . The conditions often involve elevated temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development in medicinal chemistry .
科学研究应用
2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]amino}acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Plays a role in the development of targeted protein degradation technologies.
Medicine: Utilized in the development of drugs for treating various diseases, including cancer.
Industry: Employed in the synthesis of specialized chemicals and pharmaceuticals.
作用机制
The compound exerts its effects by acting as a functionalized cereblon ligand, which allows for the rapid conjugation with carboxyl linkers via peptide coupling reactions . This mechanism is crucial for the development of targeted protein degradation technologies, where the compound helps in the degradation of specific proteins by binding to them and facilitating their breakdown .
相似化合物的比较
Similar Compounds
Thalidomide: Known for its use in treating multiple myeloma and leprosy.
Pomalidomide: Used in the treatment of multiple myeloma.
Lenalidomide: Another derivative used in cancer therapy.
Uniqueness
2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]amino}acetic acid is unique due to its specific structure, which allows for targeted protein degradation. This makes it a valuable tool in medicinal chemistry and drug development .
属性
分子式 |
C15H15N3O5 |
|---|---|
分子量 |
317.30 g/mol |
IUPAC 名称 |
2-[[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-4-yl]amino]acetic acid |
InChI |
InChI=1S/C15H15N3O5/c19-11-5-4-10(14(22)17-11)18-7-8-2-1-3-9(13(8)15(18)23)16-6-12(20)21/h1-3,10,16H,4-7H2,(H,20,21)(H,17,19,22) |
InChI 键 |
QZTSIINAARXFSY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





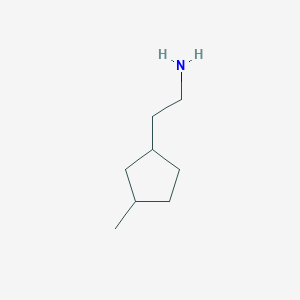


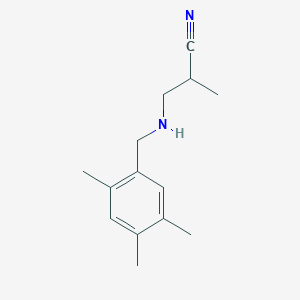

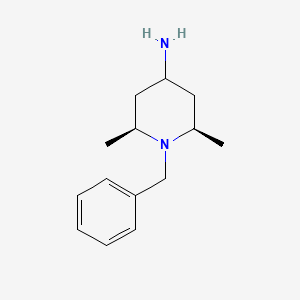

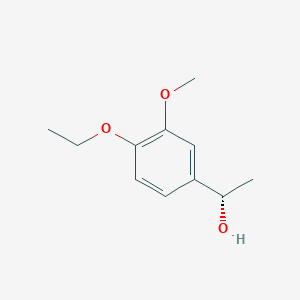
amine](/img/structure/B13616485.png)
